3-Phenylbutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Folding and Inherited Disorders

One of the most studied aspects of 3-PBA is its effect on protein folding within cells. When proteins misfold, they can clump together and impair cellular function. This is a hallmark of many inherited disorders, including cystic fibrosis .

3-PBA appears to act as a chaperone molecule, aiding proteins in achieving their proper folded state. This can potentially help cells clear misfolded proteins and improve overall cellular health in diseases associated with protein misfolding .

Endoplasmic Reticulum (ER) Stress and Cell Death

The endoplasmic reticulum (ER) is an organelle within cells responsible for protein folding and modification. When protein misfolding becomes excessive, it can trigger ER stress, leading to cell death. 3-PBA has been shown to reduce ER stress in various cell models . This suggests its potential role in protecting cells from damage caused by protein misfolding and ER stress.

Urea Cycle Disorders

The urea cycle is a metabolic pathway responsible for eliminating excess nitrogen from the body. Inherited disorders of the urea cycle can lead to a buildup of toxic ammonia, causing neurological problems. Studies suggest that 3-PBA may improve symptoms in some patients with urea cycle disorders by promoting the removal of excess nitrogenous compounds from the body .

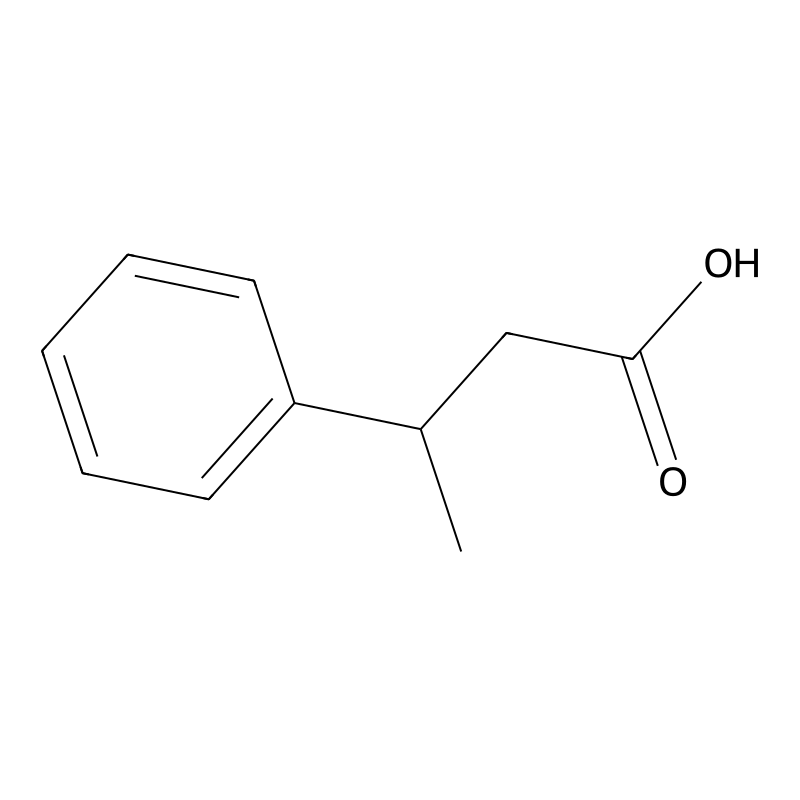

3-Phenylbutyric acid, also known as 3-phenylbutanoic acid or β-phenylbutyric acid, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. This compound is classified as a monocarboxylic acid, characterized by a phenyl group attached to the third carbon of the butanoic acid backbone. It appears as a white to off-white solid and has a melting point of 35-38 °C and a boiling point of approximately 170-172 °C at reduced pressure .

3-Phenylbutyric acid is primarily recognized for its role as a metabolite in the oxidation of sec-octylbenzene and has been studied for its potential biological activities, particularly as an antibacterial agent and a bacterial xenobiotic metabolite .

Research suggests that 3-PBA may act as a chemical chaperone in some cell types []. Chemical chaperones are molecules that can assist in the proper folding of other proteins. This function is potentially relevant to ongoing research into diseases associated with protein misfolding [].

Further details regarding the mechanism of action are limited in publicly available sources due to the ongoing nature of research in this area.

As with any scientific research involving new compounds, following proper safety protocols is essential when handling 3-PBA.

Specific safety data for 3-PBA may be limited due to its ongoing research and development. However, general safety guidelines for handling organic acids should be followed, including the use of personal protective equipment like gloves, eye protection, and proper ventilation [].

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: It can be reduced to corresponding alcohols or aldehydes using reducing agents.

Additionally, it can undergo conjugation with phenylacetyl-CoA to form phenylacetylglutamine, which is excreted by the kidneys as part of nitrogen waste elimination .

3-Phenylbutyric acid exhibits several biological activities:

- Antibacterial Properties: It has shown effectiveness against various bacterial strains, making it relevant in microbiological studies .

- Histone Deacetylase Inhibition: Similar to its derivative sodium phenylbutyrate, it acts as an inhibitor of histone deacetylases, which are involved in regulating gene expression .

- Ammonia Scavenging: It plays a role in nitrogen metabolism by facilitating the excretion of nitrogenous waste through alternative pathways .

Several methods have been developed for synthesizing 3-phenylbutyric acid:

- Oxidation of Sec-Octylbenzene: This method involves the oxidative degradation of sec-octylbenzene, leading to the formation of 3-phenylbutyric acid as a metabolite.

- Alkylation Reactions: The compound can be synthesized through alkylation reactions involving phenylacetic acid derivatives and butyric acid.

- Carboxylation Reactions: Using carbon dioxide in the presence of suitable catalysts can yield 3-phenylbutyric acid from phenol derivatives.

The synthesis methods are documented in various chemical literature, including Tetrahedron Letters .

3-Phenylbutyric acid has diverse applications:

- Microbiological Research: It is utilized for isolating specific bacterial strains such as Rhodococcus rhodochrous from compost soil .

- Pharmaceutical Development: Its properties as a histone deacetylase inhibitor make it a candidate for drug development aimed at treating conditions related to gene regulation.

- Chemical Industry: It serves as an intermediate in organic synthesis and may be used in producing various chemical compounds.

Studies have indicated that 3-phenylbutyric acid interacts with multiple biological targets:

- Histone Deacetylases: It inhibits histone deacetylases, influencing gene expression and cellular processes such as apoptosis and cell cycle regulation .

- Nitrogen Metabolism Pathways: The compound’s ability to scavenge ammonia suggests its role in metabolic pathways that manage nitrogen waste, particularly under conditions where urea cycle activity is compromised .

Several compounds share structural similarities with 3-phenylbutyric acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Phenylbutanoic Acid | C10H12O2 | Structural isomer; different position of phenyl group |

| 4-Phenylbutanoic Acid | C10H12O2 | Another positional isomer; potential different reactivity |

| Phenylacetic Acid | C8H8O2 | Shorter carbon chain; used in pharmaceuticals |

| Sodium Phenylbutyrate | C10H11NaO2 | Salt form; commonly used in clinical settings |

| 3-Methylbenzoic Acid | C9H10O2 | Similar aromatic structure; different functional group |

3-Phenylbutyric acid stands out due to its specific position of the phenyl group on the butanoic acid backbone, which influences its biological activity and chemical reactivity compared to other related compounds. Its unique properties make it particularly valuable in both research and application contexts.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

772-17-8